![molecular formula C10H18N4O2 B169878 Tert-butyl 4-azidopiperidine-1-carboxylate CAS No. 180695-80-1](/img/structure/B169878.png)
Tert-butyl 4-azidopiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-azidopiperidine-1-carboxylate: is an organic compound with the molecular formula C10H18N4O2 It is a derivative of piperidine, featuring an azido group at the fourth position and a tert-butyl ester at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-azidopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by an azide ion.
Esterification: The carboxylate group is esterified with tert-butyl alcohol under acidic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-azidopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with a palladium catalyst or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions, such as amines or alcohols.
Cycloaddition Conditions: Copper(I) catalysts for Huisgen cycloaddition reactions.
Major Products:
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-azidopiperidine-1-carboxylate is utilized in drug development due to its structural properties that allow for the synthesis of complex molecules. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases. For instance, derivatives synthesized from this compound have shown promising antimalarial activity when modified into triazole derivatives through click chemistry .
Bioconjugation Techniques
The azido group facilitates bioconjugation, allowing researchers to label biomolecules with fluorescent tags or other probes. This application is crucial in biological research for tracking and studying biomolecular interactions and dynamics .
Click Chemistry
This compound is a key reagent in click chemistry, specifically in the formation of stable triazole linkages through Huisgen cycloaddition reactions. This method has gained popularity due to its efficiency and reliability in synthesizing new compounds with potential biological activity .
Case Study 1: Antimalarial Drug Development
A study explored the synthesis of naphthoquinone derivatives via click chemistry using this compound as a starting material. The resulting triazole derivatives exhibited enhanced antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, demonstrating the compound's utility in developing new therapeutic agents .
Case Study 2: Bioconjugation Applications
In another study, researchers employed this compound to create bioconjugates that were used to visualize cellular processes. The azido group allowed for selective labeling of proteins, enabling detailed studies on protein interactions within living cells.
Mechanism of Action
The mechanism of action of tert-butyl 4-azidopiperidine-1-carboxylate involves its ability to undergo various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism.
Comparison with Similar Compounds
Tert-butyl 4-aminopiperidine-1-carboxylate: Similar structure but with an amine group instead of an azido group.
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an azido group.
Tert-butyl 4-bromopiperidine-1-carboxylate: Similar structure but with a bromine atom instead of an azido group.
Uniqueness: Tert-butyl 4-azidopiperidine-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. The azido group enables the compound to participate in click chemistry and other cycloaddition reactions, making it a valuable intermediate in synthetic organic chemistry.
Biological Activity
Tert-butyl 4-azidopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological properties. The azido group in its structure imparts distinct reactivity, making it a valuable intermediate for various chemical transformations and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 180695-80-1
This compound features a piperidine ring substituted with a tert-butyl group and an azido group at the 4-position, along with a carboxylate moiety. The presence of the azido group allows for various chemical reactions, including nucleophilic substitutions and cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition, which can lead to the formation of triazole derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azido group can undergo reduction to form amine derivatives, which may enhance its interaction with biological macromolecules such as proteins and nucleic acids.
Key Mechanisms:
- Nucleophilic Substitution : The azido group can participate in nucleophilic substitutions, facilitating the formation of new compounds that may exhibit biological activity.
- Cycloaddition Reactions : The azido group is reactive under mild conditions, allowing for cycloaddition reactions that can yield biologically relevant triazole compounds.
Biological Activity
Research has indicated that this compound exhibits promising biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.
Enzyme Inhibition
Studies have shown that compounds similar to this compound can act as inhibitors for enzymes involved in bacterial cell wall synthesis. For instance, it has been suggested that related piperidine derivatives could inhibit Dihydrodipicolinate Synthase (DHDPS), an essential enzyme in the biosynthesis of lysine in bacteria. Inhibition of DHDPS has been linked to antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies. For example, derivatives containing similar structural motifs have demonstrated significant inhibitory concentrations (IC50 values) against pathogenic bacteria. In particular, some studies report IC50 values in the range of micromolar concentrations against Mycobacterium tuberculosis .
Case Studies
Case Study 1: DHDPS Inhibition
A study focused on the design and synthesis of DHDPS inhibitors highlighted the role of piperidine derivatives in inhibiting bacterial growth. The research found that modifications to the piperidine ring could enhance binding affinity and potency against DHDPS .
Case Study 2: Antimicrobial Potency
Another investigation into piperidine derivatives noted their efficacy against Mycobacterium tuberculosis. Compounds structurally related to this compound were shown to achieve nearly complete sterilization in combination therapies within two weeks of treatment .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notable Features |
---|---|---|---|
Tert-butyl 4-aminopiperidine-1-carboxylate | Structure | Moderate enzyme inhibition | Contains an amino group |
Tert-butyl 4-hydroxypiperidine-1-carboxylate | Structure | Low antimicrobial activity | Hydroxyl group present |
Tert-butyl 4-bromopiperidine-1-carboxylate | Structure | Significant enzyme inhibition | Bromine enhances reactivity |
Properties
IUPAC Name |
tert-butyl 4-azidopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-8(5-7-14)12-13-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZZRYWSQYJWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466544 | |
Record name | tert-butyl 4-azidopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180695-80-1 | |
Record name | 1,1-Dimethylethyl 4-azido-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180695-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl 4-azidopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-propanyl-4-azido-1-piperidinecarboylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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